molecular formula C16H18N2O4S B4232286 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea

Cat. No.: B4232286
M. Wt: 334.4 g/mol
InChI Key: JQPWZRRAYKYTTQ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-N'-phenylurea is 334.09872823 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-16(17-13-5-2-1-3-6-13)18(11-15-7-4-9-22-15)14-8-10-23(20,21)12-14/h1-7,9,14H,8,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPWZRRAYKYTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea has emerged as a significant subject of study due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Molecular Formula : C16H16N2O3S
Molecular Weight : 320.37 g/mol
IUPAC Name : this compound
Structural Representation :

SMILES C1CS O O CC1NC O C2 CC C O2 C3 CC C C C3 F\text{SMILES C1CS O O CC1NC O C2 CC C O2 C3 CC C C C3 F}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzymatic Inhibition

Research indicates that compounds with similar structures often exhibit significant inhibition of enzymes involved in metabolic pathways. For instance, studies on related thiophene derivatives have shown that they can inhibit intestinal cholesterol absorption, which is crucial for managing hyperlipidemia.

2. Antioxidant Properties

The dioxothiophene moiety in the compound contributes to its antioxidant activity. This property is vital for mitigating oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders.

3. Anticancer Activity

Several derivatives of thiophene compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating significant anticancer activity against breast and prostate cancer cells.

Cholesterol Absorption Inhibition

A notable study evaluated structurally related compounds and found that they significantly reduced liver cholesteryl esters in cholesterol-fed hamsters. The effective dose (ED50) was as low as 0.04 mg/kg/day, suggesting that this compound may possess similar efficacy in reducing cholesterol levels.

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines:

  • Breast Cancer Cells : IC50 values ranged from 5 to 15 µM.
  • Prostate Cancer Cells : IC50 values were reported between 10 and 20 µM.

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Comparative Biological Activity Table

Activity Type Observed Effect Reference Study
Enzymatic InhibitionReduced intestinal cholesterol absorptionStudy on thiophene derivatives
Antioxidant ActivityMitigation of oxidative stressAntioxidant properties of dioxothiophene
Anticancer ActivityCytotoxic effects on cancer cell linesIn vitro studies on breast/prostate cancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea
Reactant of Route 2
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.